
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)(313C)oxolan-3-ol;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)(313C)oxolan-3-ol;hydrate” is a nucleoside analog Nucleosides are the building blocks of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the coupling of a purine or pyrimidine base with a sugar moiety. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions. Common reagents include phosphoramidites and silylating agents. The reaction is usually carried out under anhydrous conditions to avoid hydrolysis.
Industrial Production Methods
Industrial production of nucleoside analogs involves large-scale synthesis using automated synthesizers. These machines can perform multiple coupling reactions in a controlled environment, ensuring high yield and purity. The process is optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Nucleoside analogs can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while reduction of a carbonyl group will produce an alcohol.
科学的研究の応用
Nucleoside analogs have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Serve as probes to study nucleic acid interactions and functions.
Medicine: Employed as antiviral and anticancer agents due to their ability to interfere with DNA and RNA synthesis.
Industry: Utilized in the production of pharmaceuticals and diagnostic reagents.
作用機序
The mechanism of action of nucleoside analogs involves their incorporation into nucleic acids during replication or transcription. This incorporation can lead to chain termination or the introduction of mutations, ultimately inhibiting the growth of viruses or cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
類似化合物との比較
Similar Compounds
Acyclovir: An antiviral nucleoside analog used to treat herpes infections.
Zidovudine: An antiretroviral drug used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.
Uniqueness
The uniqueness of “(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)(313C)oxolan-3-ol;hydrate” lies in its specific structure, which may confer unique properties such as increased stability, selectivity, or potency compared to other nucleoside analogs.
特性
分子式 |
C10H15N5O4 |
|---|---|
分子量 |
270.25 g/mol |
IUPAC名 |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)(313C)oxolan-3-ol;hydrate |
InChI |
InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i5+1; |
InChIキー |
WZJWHIMNXWKNTO-GDLSMCJMSA-N |
異性体SMILES |
C1[C@@H](O[C@@H]([13C@H]1O)CO)N2C=NC3=C(N=CN=C32)N.O |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1-Ethanoyl-5-methoxy-indol-3-yl)carbonylamino]-4-fluoranyl-5-(1-methylpyrazol-4-yl)benzoic acid](/img/structure/B12410146.png)

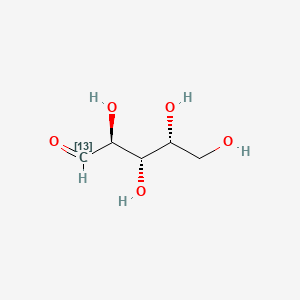
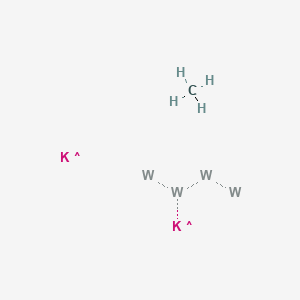
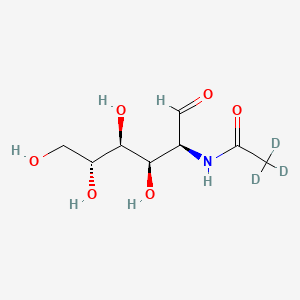
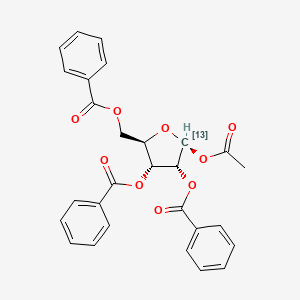
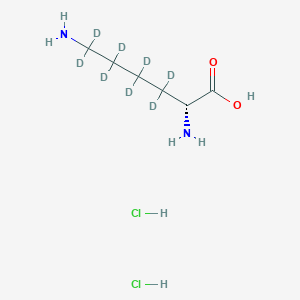
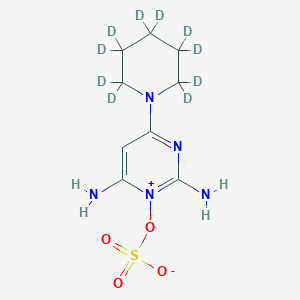
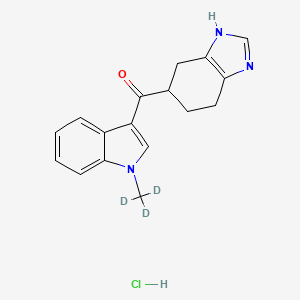
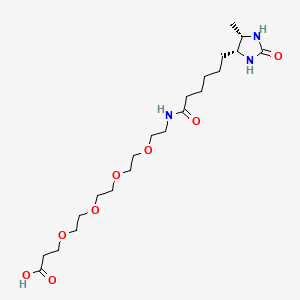

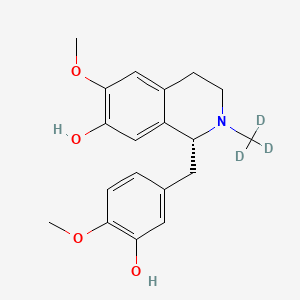
![[(2R,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12410218.png)

